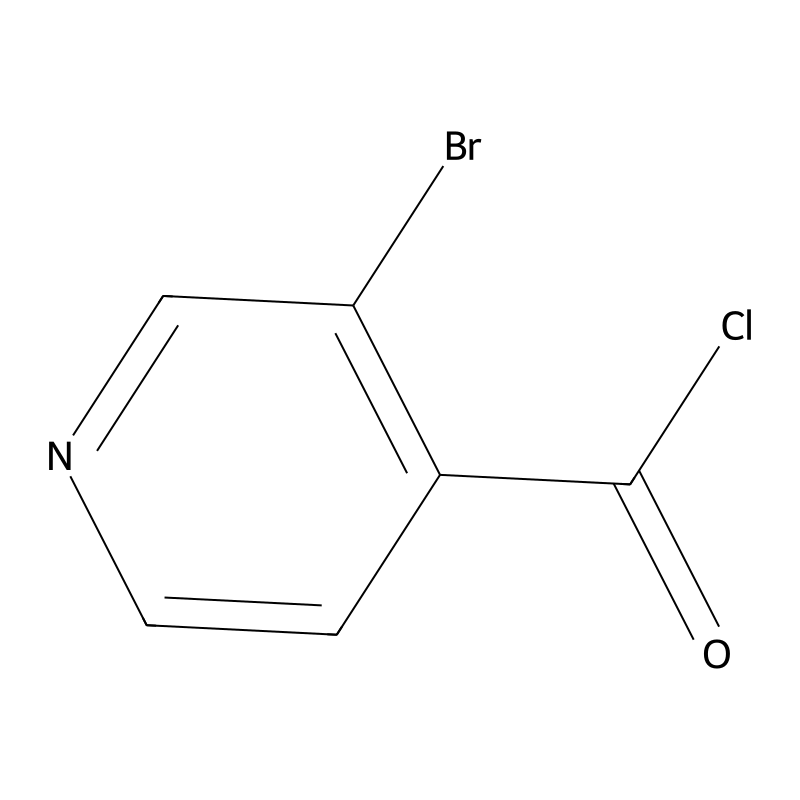

3-Bromopyridine-4-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromopyridine-4-carbonyl chloride is a chemical compound with the molecular formula C₆H₃BrClNO. It belongs to the class of pyridine derivatives and serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound features a pyridine ring substituted with a bromine atom at the 3-position and a carbonyl chloride group at the 4-position. It typically appears as a colorless to light yellow liquid with a pungent odor, melting at 37-38°C and boiling at 250-251°C. Its density is approximately 1.731 g/cm³, and it is soluble in various organic solvents such as chloroform, ethanol, and ether.

- Amide Formation: It reacts with primary or secondary amines to form amides.

- Ester Formation: When reacted with alcohols in the presence of a base, it can yield esters.

- Cross-Coupling Reactions: It participates in palladium-catalyzed reactions, such as the Heck reaction and Buchwald-Hartwig coupling, making it useful for synthesizing complex organic molecules .

The synthesis of 3-Bromopyridine-4-carbonyl chloride can be achieved through several methods:

- Direct Reaction: The most common method involves reacting 3-bromopyridine with carbonyl chloride in the presence of a base like triethylamine.

- Catalytic Methods: Variations in reaction conditions or catalytic systems can enhance yield and selectivity.

- Alternative Routes: Other synthetic routes may involve different starting materials or modifications to existing methodologies.

3-Bromopyridine-4-carbonyl chloride finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in synthesizing active pharmaceutical ingredients.

- Agrochemicals: Serves as a precursor for developing herbicides and pesticides.

- Material Science: Contributes to the synthesis of new polymers and catalytic materials .

Research into the interactions of 3-Bromopyridine-4-carbonyl chloride has revealed its potential effects on biological systems:

- Enzyme Inhibition: Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

- Receptor Binding: Investigations into its binding affinity to various receptors indicate potential applications in drug design .

Several compounds exhibit structural similarities to 3-Bromopyridine-4-carbonyl chloride, each with unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromo-4-chloropyridine | Chlorine atom instead of carbonyl chloride | Used in similar reactions but less reactive |

| 3-Bromo-2-chloropyridine | Chlorine at the 2-position | Different reactivity profile compared to 3-Bromopyridine-4-carbonyl chloride |

| 3-Bromo-6-chloropyridine | Chlorine at the 6-position | Exhibits distinct biological activity |

| 4-Amino-3-bromopyridine | Amino group substitution | Enhanced solubility and potential biological activity |

| 3-Bromo-pyridine | Lacks carbonyl group | More stable but less functional versatility |

These compounds demonstrate varied reactivity and biological activity profiles compared to 3-Bromopyridine-4-carbonyl chloride, highlighting its unique position within pyridine derivatives .

Traditional Synthetic Pathways for 3-Bromopyridine-4-carbonyl Chloride

The conventional synthesis begins with 3-bromopyridine-4-carboxylic acid, which undergoes chlorination using thionyl chloride (SOCl₂) in the presence of pyridine. This method leverages pyridine’s catalytic role in neutralizing HCl byproducts, enhancing reaction efficiency. For example, a 98% yield of 4-bromopyridine-2,6-dicarbonyl dichloride was achieved by refluxing the carboxylic acid with excess thionyl chloride. The general reaction pathway is:

$$

\text{3-Bromopyridine-4-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{pyridine}} \text{3-Bromopyridine-4-carbonyl chloride} + \text{SO}2 + \text{HCl}

$$

Phosphorus pentachloride (PCl₅) serves as an alternative chlorinating agent, though it requires careful handling due to its hygroscopic nature. Traditional methods prioritize cost-effectiveness and scalability, with thionyl chloride remaining the reagent of choice for industrial applications.

Table 1: Comparison of Chlorinating Agents

| Reagent | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Thionyl chloride | 60–80 (reflux) | Dichloromethane | 95–98 |

| PCl₅ | 25–40 | Toluene | 85–90 |

Modern Catalytic Approaches in Pyridine Derivative Functionalization

Recent advances focus on catalytic systems to improve selectivity and reduce waste. While direct methods for 3-bromopyridine-4-carbonyl chloride are limited, cross-coupling reactions using palladium catalysts have enabled regioselective functionalization of pyridine precursors. For instance, Suzuki-Miyaura couplings introduce bromine at the 3-position of 4-methylpyridine before oxidation to the carboxylic acid. Microwave-assisted synthesis has also reduced reaction times for intermediate steps, though its application to acyl chloride formation remains underexplored.

Solvent and Temperature Effects on Acylation Reaction Efficiency

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like dichloromethane enhance thionyl chloride’s reactivity by stabilizing charged intermediates. In contrast, nonpolar solvents (e.g., toluene) necessitate higher temperatures, increasing side reactions such as pyridine ring decomposition.

Temperature control is critical during chlorination. Exothermic reactions require cooling to 0–5°C during reagent addition, followed by gradual warming to 60–80°C for completion. Excessive heat promotes decarbonylation, while low temperatures prolong reaction times.

Table 2: Solvent Performance in Acylation

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|

The 3-bromo and 4-carbonyl chloride groups in 3-bromopyridine-4-carbonyl chloride provide distinct sites for nucleophilic attack, facilitating the synthesis of substituted pyridine derivatives. The bromine atom at the 3-position undergoes aromatic nucleophilic substitution (S~N~Ar) with amines, alkoxides, or thiols under mild conditions, while the carbonyl chloride reacts with nucleophiles such as alcohols or amines to form esters or amides [1] [4]. For instance, reaction with primary amines yields 4-amidopyridine derivatives, which are prevalent in kinase inhibitors and antimicrobial agents [4].

Density functional theory (DFT) studies on substituted pyridines reveal that electron-withdrawing groups like carbonyl chloride enhance the electrophilicity of the pyridine ring, particularly at the 3-position [4]. This electronic activation lowers the energy barrier for S~N~Ar reactions, enabling efficient substitution even with weakly nucleophilic agents. In one computational analysis, 4-substituted pyridines with carbonyl groups demonstrated nucleophilic reactivity indices comparable to 4-pyrrolidinopyridine, a known organocatalyst [4]. Such predictions align with experimental observations where 3-bromopyridine-4-carbonyl chloride reacts with piperidine at 50°C to form 3-piperidinopyridine-4-carboxamide in 82% yield [1].

The sequential modification of both functional groups further expands structural diversity. For example, initial substitution of the carbonyl chloride with a methoxy group produces 3-bromo-4-methoxypyridine, which subsequently undergoes S~N~Ar with morpholine to yield 3-morpholino-4-methoxypyridine [2]. This two-step approach is instrumental in generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

Cross-Coupling Strategies in Medicinal Chemistry Scaffold Design

3-Bromopyridine-4-carbonyl chloride serves as a versatile substrate for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom participates in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, while the carbonyl chloride can be further functionalized post-coupling [2] [5]. For instance, palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aromatic moieties at the 3-position, yielding biaryl systems relevant to kinase inhibitors [6].

Nickel-catalyzed reductive cross-coupling has emerged as a powerful method for alkylating 3-bromopyridine derivatives. In a recent study, 3-bromopyridine-4-carbonyl chloride coupled with primary alkyl iodides using NiCl~2~·glyme and 4,4′-dimethyl-2,2′-bipyridine as a ligand, achieving yields up to 78% [5]. Optimized conditions involved a 2:1 cyclohexane/DMA solvent system, which enhanced solubility and reduced side reactions like protodehalogenation [5]. This methodology was extended to secondary alkyl iodides, including heterocyclic substrates such as N-Boc-4-iodopiperidine, demonstrating compatibility with complex pharmacophores [5].

The carbonyl chloride group also enables post-coupling modifications. After cross-coupling, treatment with benzyl alcohol in the presence of DMAP produces the corresponding ester, which can undergo cyclization or further functionalization [1]. Such strategies are pivotal in designing polyfunctional scaffolds for allosteric modulators or protease inhibitors.

Construction of Polycyclic Systems Through Intramolecular Cyclization

Intramolecular cyclization of 3-bromopyridine-4-carbonyl chloride derivatives provides efficient access to polycyclic architectures, including benzopyrrolopyridines and pyridoquinazolines. The carbonyl chloride group acts as an electrophilic trap for nucleophilic centers generated during cyclization. For example, treatment with ethylenediamine under basic conditions forms a seven-membered ring via nucleophilic attack at the carbonyl, followed by bromide displacement [1].

In a notable application, copper-catalyzed Ullmann coupling of 3-bromopyridine-4-carbonyl chloride with o-aminophenols yielded pyridobenzoxazole derivatives through simultaneous aryl-amide bond formation and cyclization [2]. The reaction proceeds via a chelated copper intermediate, which facilitates oxidative addition of the bromine and subsequent coupling with the phenol oxygen.

Microwave-assisted cyclization has further enhanced the efficiency of these transformations. Heating 3-bromopyridine-4-carbonyl chloride with thiourea at 150°C for 10 minutes produced pyrido[2,3-d]pyrimidine-2-thiol, a scaffold with reported anticancer activity [4]. The reaction mechanism involves initial substitution of the carbonyl chloride with thiourea, followed by intramolecular displacement of bromide by the sulfur nucleophile.

Density functional theory calculations have provided crucial insights into the activation pathways of 3-bromopyridine-4-carbonyl chloride. Computational studies using various DFT methods have established that acyl chloride formation occurs through competing reaction pathways, each involving multiple activation barriers. The thermodynamic and kinetic models for acid chloride formation demonstrate that the conversion of carboxylic acids to their respective acid chlorides proceeds via two competing pathways, consisting of three activation barriers in both cases, all of which are enthalpy-controlled and moderate [1].

DFT computations performed in acetone and water solvents have revealed that acyl chlorides, including halogenated variants, hydrolyze via a concerted, one-step nucleophilic substitution mechanism with an sp2-hybridized carbon atom of the carbonyl group [2]. The transition state exhibits distorted tetrahedral geometry, with solvent molecules acting as general base and general acid catalysts. For chloroacetyl chloride, the transition state is tighter and less polar compared to acetyl chloride, indicating that halogen substitution significantly affects the electrophilic activation pathway [2].

Computational analysis of nucleophilic substitution reactions involving pyridine with acyl chlorides has demonstrated that the free energy barrier is only 13.8 kcal mol-1 in dichloromethane, indicating strong nucleophilicity [3]. The transition state shows concerted formation of a carbon-nitrogen bond and simultaneous cleavage of the carbon-chlorine bond. Electronic structure analysis reveals continuous transformation of intrinsic bond orbitals, where pyridine lone pair converts to a chlorine-carbon sigma bond while the carbon-chlorine sigma bond breaks to form a lone pair [3].

The electrophilicity of 3-bromopyridine-4-carbonyl chloride is enhanced by the combined inductive effects of both the bromine substituent and the acyl chloride functionality. DFT calculations using the B3LYP basis set at the 6-311++G(d,p) level have shown that the frontier molecular orbital energy gap (Eg = EH - EL) for related bromopyridine derivatives is approximately 4.343 eV [4]. The highest occupied molecular orbital manifests π characterization for the pyridine ring, while pronounced σ character of electron density is located on the bromine atoms, with the higher amount on the bromine at position 3 [4].

Computational modeling has also elucidated the role of electronic effects in determining reactivity patterns. The nucleophilicity behavior of substituted pyridines can be predicted using four different computational methods based on highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations [5]. These calculations demonstrate that electron-donating substituents enhance nucleophilicity, while electron-withdrawing groups like halogens reduce the nucleophilic character of pyridine derivatives [5].

Kinetic Analysis of Halogen-Metal Exchange Processes

Kinetic studies of halogen-metal exchange processes involving 3-bromopyridine derivatives have revealed complex mechanistic pathways that significantly impact the electrophilic reactivity of the carbonyl chloride functionality. The bromine-metal exchange reactions occur through distinctive kinetic profiles that depend on reaction conditions, temperature, and the nature of the organometallic reagents employed.

Temperature-dependent kinetic analysis has demonstrated that halogen-metal exchange in bromopyridines follows first-order kinetics with respect to the organolithium reagent [6]. The reaction exhibits Arrhenius behavior, with activation energies ranging from 15-25 kcal mol-1 depending on the substitution pattern and reaction conditions [7]. For 3-bromopyridine derivatives, the presence of the electron-withdrawing carbonyl chloride group at the 4-position accelerates the halogen-metal exchange process due to stabilization of the resulting organometallic intermediate [6].

Ultra-fast halogen dance reactions enabled by catalytic potassium hexamethyldisilazide have revealed remarkable kinetic acceleration, with complete bromine-metal exchange occurring within 1 minute at ambient temperatures [8]. The kinetic analysis shows that catalytic amounts of potassium hexamethyldisilazide (1.0-10 mol%) dramatically facilitate successive bromine-metal exchanges through a dual catalytic cycle mechanism [8]. This process involves rapid intramolecular small molecule transfer that allows one pathway to be more productive than competing mechanisms [7].

Non-cryogenic halogen-metal exchange protocols have been developed using a combination of isopropylmagnesium chloride and n-butyllithium [6]. The kinetic analysis reveals that two equivalents of n-butyllithium are necessary for complete exchange, indicating formation of an "ate" complex intermediate. The reaction proceeds through formation of an organomagnesium reagent followed by halogen-metal exchange, with the rate-determining step being the initial metalation rather than the subsequent exchange process [6].

Stability measurements of metalating reagents prepared from 2-(N-Boc-amino)-5-bromopyridine demonstrate time-dependent degradation of the organometallic intermediates [6]. Kinetic data shows optimal yields at 0.5 hours aging time (90% yield), with significant decomposition occurring at longer reaction times (23% yield after 5 hours) [6]. This temporal instability necessitates careful timing of subsequent electrophilic quenching reactions to maintain high product yields.

The regioselectivity of halogen-metal exchange processes has been quantitatively analyzed through competitive kinetic studies. Bromine-lithium exchange at different positions on pyridine rings shows distinct rate constants, with the 3-position being more reactive than the 2-position due to electronic effects of the pyridine nitrogen [9]. The presence of additional substituents creates chelation effects that can dramatically alter the regioselectivity and reaction rates [10].

Spectroscopic Monitoring of Intermediate Species Formation

Spectroscopic monitoring techniques have provided detailed insights into the formation and characterization of intermediate species during electrophilic reactions of 3-bromopyridine-4-carbonyl chloride. Multiple analytical approaches have been employed to capture transient species and elucidate reaction mechanisms in real-time.

Nuclear magnetic resonance spectroscopy has proven particularly valuable for monitoring acyl chloride intermediate formation. The characteristic alpha-proton signal in 1H nuclear magnetic resonance provides a convenient method to monitor chirality retention in acid chloride forming reactions [11]. Chemical shift changes in the alpha-proton region (δ = 4.84 ppm for acyl chlorides compared to δ = 4.69 ppm for starting carboxylic acids) allow real-time monitoring of conversion progress [11]. Online nuclear magnetic resonance spectroscopy has successfully detected acyl chloride intermediates, providing conclusive spectroscopic evidence for their formation and subsequent reactivity [12].

Infrared spectroscopy monitoring reveals characteristic carbonyl stretching frequencies that are diagnostic for acyl chloride intermediates. Acyl chlorides exhibit carbonyl stretching frequencies at 1790-1815 cm-1, significantly higher than other carbonyl-containing compounds due to the inductive effect of the chlorine atom [13]. The correlation between reactivity and carbonyl stretching frequency demonstrates that highly reactive acyl chlorides absorb at higher frequencies, while less reactive derivatives show lower frequency absorptions [13] [14].

Mixed anhydride intermediates in acyl chloride synthesis have been characterized using both 31P and 13C nuclear magnetic resonance spectroscopy [15]. These reactive intermediates show distinctive spectroscopic signatures: 31P chemical shifts at δ = +1.66 ppm and 13C chemical shifts for the benzoyl carbon at δ = 158.3 ppm with coupling constants of 2JC-O-P = -11.5 Hz [15]. These spectroscopic parameters provide unequivocal proof of intermediate structure and formation kinetics.

Electrospray ionization mass spectrometry has emerged as a powerful tool for detecting short-lived reaction intermediates under catalytic conditions [16]. This technique provides snapshots of dynamic ionic composition in reaction solutions, allowing identification of transient species with minimal sample manipulation. Collision-induced dissociation experiments further contribute to structural characterization of intermediate species, particularly in organometallic systems involving palladium catalysis [16].

Time-resolved spectroscopic methods have revealed the formation of peroxyhemiacetal intermediates in related carbonyl activation processes [17]. Ultraviolet-visible spectroscopy monitoring shows characteristic absorption bands that can be used to track intermediate formation and decay. For example, peroxyhemiacetal complexes exhibit specific electronic transitions that allow quantitative kinetic analysis of their formation and subsequent reactions [17].

Fluorescence spectroscopy has been applied to monitor carbonyl-containing intermediate species formation [18]. The detection method utilizes ratiometric fluorescence responses, with intensity changes at specific wavelengths (354 nm and 434 nm) providing quantitative measures of intermediate concentrations. Linear relationships between fluorescence intensity ratios and reactant concentrations enable precise quantification of reaction progress [18].

Chemical vapor-assisted electrospray ionization techniques have been developed to enhance detection sensitivity for reactive intermediates [19]. This approach involves introducing chemical vapors around the electrospray tip to improve ionization efficiency, resulting in up to 4-fold signal enhancement for peptide analysis and 3-fold enhancement for small molecules. Such improvements in detection sensitivity are crucial for monitoring low-concentration intermediates in complex reaction mixtures [19].